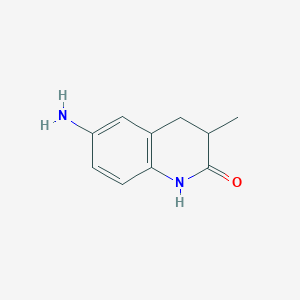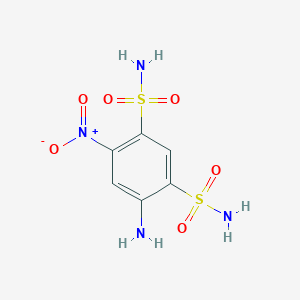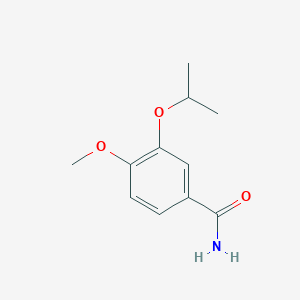
Methyl 4-cyclopropylbut-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-cyclopropylbut-2-ynoate is an organic compound with the molecular formula C8H10O2. It is a versatile chemical used in various fields of scientific research and industry. This compound is characterized by the presence of a cyclopropyl group attached to a but-2-ynoate moiety, making it a unique and valuable molecule for synthetic chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-cyclopropylbut-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 4-cyclopropylbut-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the palladium-catalyzed carbonylation of 4-cyclopropylbut-2-ynyl bromide with carbon monoxide and methanol. This reaction is performed under high-pressure conditions and requires a palladium catalyst along with a suitable ligand to facilitate the carbonylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-cyclopropylbut-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-cyclopropylbut-2-ynoic acid or 4-cyclopropylbut-2-ynone.
Reduction: 4-cyclopropylbut-2-ynol.
Substitution: 4-cyclopropylbut-2-ynamide or 4-cyclopropylbut-2-ynyl thioester.
Applications De Recherche Scientifique
Methyl 4-cyclopropylbut-2-ynoate has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 4-cyclopropylbut-2-ynoate depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its catalytic activity. The cyclopropyl group can influence the reactivity and stability of the molecule, making it a valuable tool for studying enzyme mechanisms and developing new inhibitors.
Comparaison Avec Des Composés Similaires
Methyl 4-cyclopropylbut-2-ynoate can be compared with other similar compounds such as:
Methyl but-2-ynoate: Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
Ethyl 4-cyclopropylbut-2-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its solubility and reactivity.
Methyl 4-cyclopropylbut-2-ynone: Contains a ketone group instead of an ester, leading to different reactivity and applications.
The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it a distinct and valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H10O2 |
|---|---|
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
methyl 4-cyclopropylbut-2-ynoate |
InChI |
InChI=1S/C8H10O2/c1-10-8(9)4-2-3-7-5-6-7/h7H,3,5-6H2,1H3 |
Clé InChI |
QAUSIXULJSWEDA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CCC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13870743.png)

![Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13870755.png)
![3-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B13870761.png)

![tert-Butyl [4-(methylthio)phenyl]carbamate](/img/structure/B13870793.png)


![2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13870814.png)
![3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B13870819.png)

